molecular formula C9H16N2O B15062399 [(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol

[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol

Cat. No.: B15062399
M. Wt: 168.24 g/mol
InChI Key: RDZOXYUQEMDSCJ-HLTSFMKQSA-N
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Description

[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

The synthesis of [(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolo[3,4-b]pyridine core followed by functionalization to introduce the methanol group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the pyrrolo[3,4-b]pyridine core can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol can be compared with other similar compounds, such as:

    [(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methanol: This compound has a similar core structure but includes a fluorine atom, which may alter its reactivity and applications.

    [(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl]methanol: Another similar compound with a fluorine atom, used in different chemical and biological studies.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

[(2R,4aR,7aS)-2-methyl-1,2,4a,5,6,7-hexahydropyrrolo[3,4-b]pyridin-7a-yl]methanol

InChI

InChI=1S/C9H16N2O/c1-7-2-3-8-4-10-5-9(8,6-12)11-7/h2-3,7-8,10-12H,4-6H2,1H3/t7-,8-,9+/m1/s1

InChI Key

RDZOXYUQEMDSCJ-HLTSFMKQSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CNC[C@]2(N1)CO

Canonical SMILES

CC1C=CC2CNCC2(N1)CO

Origin of Product

United States

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